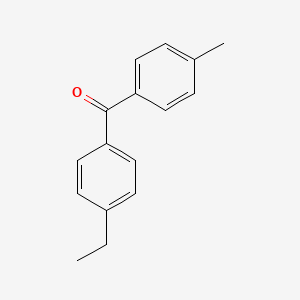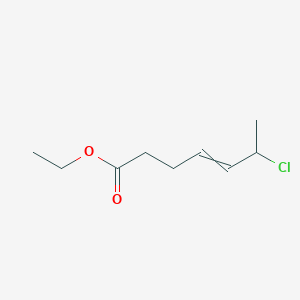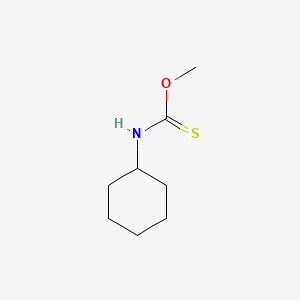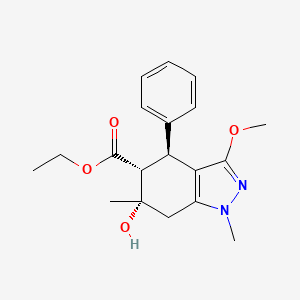![molecular formula C21H16N2O2 B14488269 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-84-7](/img/structure/B14488269.png)
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoquinoline core substituted with an ethyl group at the first position and a nitrophenyl group at the third position. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach involves the use of substituted anthranilonitriles and trichloro-4-ethoxybut-3-enone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts and reaction conditions that enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is primarily based on its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Quinoline: A simpler analog without the ethyl and nitrophenyl substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
4-Aminoquinoline: Contains an amino group instead of a nitro group.
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to its specific substitutions, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and nitrophenyl groups enhances its potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
63316-84-7 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-ethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-13-20(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,2H2,1H3 |
Clé InChI |
MZIXVOFDWPTFDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)





![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)


![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)

